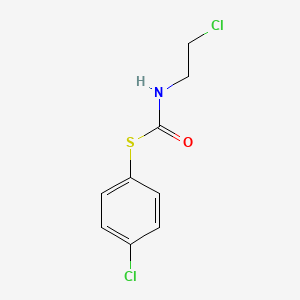
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is an organic compound with the molecular formula C9H9Cl2NOS It is a derivative of thiocarbamic acid and is characterized by the presence of both chloroethyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester typically involves the reaction of 2-chloroethyl isothiocyanate with p-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques such as distillation or recrystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiocarbamic acid and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Nucleophilic Substitution: Products include substituted thiocarbamates.
Oxidation: Products include sulfoxides and sulfones.
Hydrolysis: Products include thiocarbamic acid and p-chlorophenol.
Scientific Research Applications
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethylthiocarbamic acid, S-phenyl ester
- 2-Chloroethylthiocarbamic acid, S-methyl ester
- 2-Chloroethylthiocarbamic acid, S-ethyl ester
Uniqueness
2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
22039-90-3 |
|---|---|
Molecular Formula |
C9H9Cl2NOS |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
S-(4-chlorophenyl) N-(2-chloroethyl)carbamothioate |
InChI |
InChI=1S/C9H9Cl2NOS/c10-5-6-12-9(13)14-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI Key |
KHKHBGRLFYDZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(=O)NCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


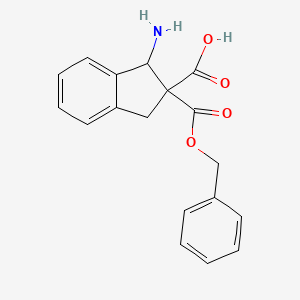
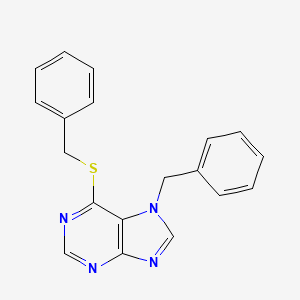
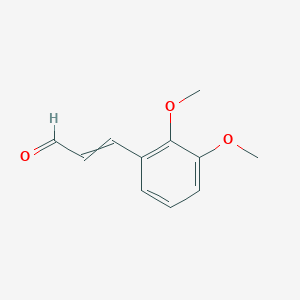



![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

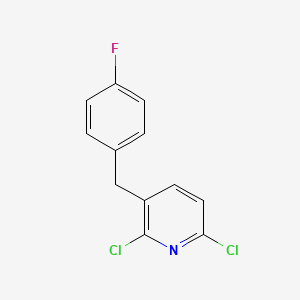
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
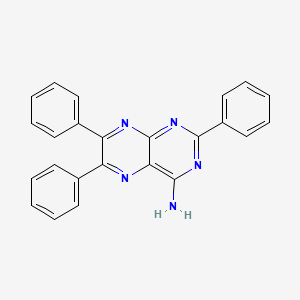
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
